preproabrin
Descripción
Definition and Classification
Preproabrin is a single-chain protein comprising 528 amino acids with a molecular weight of approximately 65 kDa. It consists of three structural domains:
- Signal peptide : A 34-amino-acid N-terminal sequence directing endoplasmic reticulum (ER) translocation.
- A-chain : A 251-amino-acid enzymatic subunit with rRNA N-glycosidase activity.
- B-chain : A 263-amino-acid lectin domain linked to the A-chain via a 14-amino-acid peptide.
Classified as a type II RIP precursor, this compound shares structural homology with ricin and pulchellin. Unlike type I RIPs (single-chain enzymes), type II RIPs like this compound require proteolytic processing to separate their A- and B-chains for functional activation.
Table 1: Structural Domains of this compound
| Domain | Amino Acid Range | Function |
|---|---|---|
| Signal peptide | 1–34 | ER targeting |
| A-chain | 35–285 | rRNA depurination |
| Linker region | 286–299 | Proteolytic cleavage site |
| B-chain | 300–562 | Cellular uptake via lectin binding |
Historical Context of this compound Research
The study of this compound began in the late 20th century:
- 1991 : Wood et al. first cloned the this compound gene using PCR amplification of A. precatorius genomic DNA, identifying its homology to ricin.
- 2007 : Structural studies revealed maize RIPs’ evolutionary divergence, highlighting conserved catalytic mechanisms in this compound.
- 2019 : Whole-genome sequencing of A. precatorius identified 26 toxin-like genes, including nine expressed this compound isoforms in leaf tissue.
These milestones underscore rapid advancements in understanding this compound’s genetic diversity and functional evolution.
Occurrence and Distribution in Abrus precatorius
This compound is encoded by multiple genes clustered in five genomic regions of A. precatorius, each containing 1–16 variants. Key findings include:
- Seed vs. Leaf Expression : While abrin accumulates in seeds, this compound transcripts are detected in leaves, suggesting tissue-specific regulation.
- Isoform Diversity : Four abrin isoforms (a, b, c, d) share >80% A-chain and >93% B-chain sequence identity, indicating gene duplication and divergence.
- Pseudogenes : Frameshift mutations in 7 of 26 toxin-like genes render them non-functional, reflecting dynamic evolutionary pressures.
Table 2: Genomic Distribution of this compound-Like Genes
| Genomic Region | Gene Count | Expressed Isoforms |
|---|---|---|
| Region 1 | 16 | 3 |
| Region 2 | 5 | 1 |
| Region 3 | 3 | 2 |
| Region 4 | 1 | 1 |
| Region 5 | 1 | 2 |
Biochemical Classification as a Ribosome-Inactivating Protein Precursor
This compound is proteolytically processed into abrin, a type II RIP with the following characteristics:
- Catalytic Mechanism : The A-chain cleaves adenine A4324 from 28S rRNA, halting protein synthesis.
- Cellular Uptake : The B-chain binds galactose residues on cell surfaces, enabling endocytosis.
- Post-Translational Modifications :
Table 3: Comparison of Type I and Type II Ribosome-Inactivating Proteins
| Feature | Type I RIPs | Type II RIPs (e.g., Abrin) |
|---|---|---|
| Structure | Single-chain enzyme | A-B heterodimer |
| Lectin domain | Absent | Present (B-chain) |
| Toxicity | Low | High |
| Example | Maize RIP | Abrin, ricin |
This classification positions this compound as a critical precursor in the biosynthesis of one of nature’s most potent plant-derived toxins.
Propiedades
Número CAS |
138340-59-7 |
|---|---|
Fórmula molecular |
C12H11N3O2 |
Sinónimos |
preproabrin |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Detection Methods
The detection of preproabrin and its related toxins is crucial for safety in food products and environmental monitoring. Recent studies have developed various methods for this purpose:
- PCR-Based Detection : A polymerase chain reaction (PCR) method has been established for the rapid detection of abrin genes, including those coding for this compound. This method allows for the identification of abrin presence in food samples and environmental specimens with high sensitivity and specificity .
- Genomic Sequencing : The genomic analysis of Abrus precatorius has revealed multiple coding regions for toxin-like proteins, including this compound. This sequencing effort provides insights into the genetic diversity and evolutionary adaptations of these toxins .
Therapeutic Applications
While abrin is known for its toxicity, research into its components, including this compound, suggests potential therapeutic avenues:
- Cancer Research : Investigations into ribosome-inactivating proteins like abrin indicate their potential use in targeted cancer therapies. By exploiting the mechanism through which these proteins inhibit protein synthesis in cancer cells, researchers are exploring their use as cytotoxic agents against tumors .
- Vaccine Development : The immunogenic properties of this compound are being studied for their potential role in vaccine formulations. By modifying the structure of this compound or using it as a carrier for antigens, it may enhance immune responses against various pathogens .
Case Study 1: PCR Method Development
A study conducted on developing a PCR-based method for detecting abrin demonstrated successful amplification of target genes from various samples, including wheat flour containing abrin extracts. This method proved effective despite potential PCR inhibitors present in complex matrices .
Case Study 2: Genomic Insights
In a genomic study of Abrus precatorius, researchers identified 26 coding regions associated with toxin production. Among these, genes homologous to this compound were characterized, providing a framework for understanding toxin evolution and diversity within this species . This research highlights the importance of genetic studies in elucidating the functional roles of toxins.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Preproabrin belongs to the type 2 RIP family, which includes ricin (from Ricinus communis) and abrin. Below is a structural, functional, and toxicological comparison:
Table 1: Comparative Analysis of this compound, Abrin, and Ricin
Key Findings
Structural Divergence :
- This compound’s A-chain shares 83% sequence identity with abrin C but diverges in critical residues (e.g., catalytic site) that may modulate substrate specificity .
- Unlike ricin and abrin, this compound requires post-translational processing to remove the signal peptide and linker, which delays its activation .
Toxicity Profile :
- The recombinant A-chain of this compound exhibits comparable rRNA depurination activity to abrin and ricin but lacks the B-chain’s uptake mechanism, reducing its in vivo toxicity .
- Abrin is ~100-fold more toxic than ricin in mice (LD50 0.02 µg/kg vs. 3–5 µg/kg) due to enhanced cellular internalization .
Therapeutic Potential: this compound’s A-chain, when conjugated to antibodies, shows promise in immunotoxin development, similar to ricin A-chain-based therapies . However, its lower expression yield in E. coli (~6% vs. ricin A-chain’s ~15%) limits scalability .
Immunological Cross-Reactivity: Anti-abrin antibodies neutralize this compound’s A-chain in vitro, suggesting shared epitopes . Ricin-specific antibodies, however, show minimal cross-reactivity, highlighting evolutionary divergence .
Métodos De Preparación
Seed Preparation and Decontamination
Abrus precatorius seeds are surface-sterilized using 3% hypochlorite to eliminate microbial contaminants. Liquid nitrogen immersion facilitates seed coat fracturing, enabling efficient grinding to a fine powder.
Crude Protein Extraction
Plant DNA extraction protocols (e.g., CTAB-PVP method) isolate genomic material, while phosphate-buffered saline (PBS) extracts solubilize proteins. Crude extracts contain preproabrin alongside polysaccharides and polyphenols, necessitating subsequent purification.
Table 1: Challenges in Natural Extraction
| Challenge | Impact on this compound Yield | Mitigation Strategy |
|---|---|---|
| Endogenous proteases | Protein degradation | Add protease inhibitors |
| Polyphenol interference | PCR inhibition | PVP-mediated binding |
| Low abundance | <0.1% total seed protein | Scale-up seed processing |
Recombinant DNA Technology for this compound Synthesis
Gene Cloning and Vector Design
The abrin gene (GenBank: X55667) is amplified via PCR using primers targeting conserved regions (e.g., forward: 5′-ATGGCGCTCAAC-3′; reverse: 5′-TCAGGCCTTGTT-3′), generating a 328-bp product. Primer3-plus software optimizes annealing temperatures (Tm: 58–62°C) and minimizes dimerization risks.
Prokaryotic Systems
E. coli BL21(DE3) expresses this compound inclusion bodies, requiring denaturation (6 M urea) and refolding for activity. Yields reach 15–20 mg/L but lack glycosylation.
Eukaryotic Systems
Pichia pastoris secretes glycosylated this compound into culture media, achieving 50–70 mg/L with proper disulfide bond formation. Glycosylation patterns mirror native isoforms, confirmed by LC-MS/MS.
Table 2: Comparison of Expression Systems
| Parameter | E. coli | Pichia pastoris |
|---|---|---|
| Glycosylation | Absent | Paucimannosidic |
| Yield (mg/L) | 15–20 | 50–70 |
| Solubility | Inclusion bodies | Secreted soluble |
| Cost | Low | Moderate |
Post-Translational Modifications and Maturation
N-Glycosylation Profiling
RPLC-MS with electron transfer dissociation (ETD) identifies glycosylation sites:
Proteolytic Processing
Furin-like proteases cleave the signal peptide in the endoplasmic reticulum, enabling A-B chain disulfide linkage. In vitro maturation assays using trypsin generate active abrin (LD50: 0.1 µg/kg in mice).
Analytical Characterization Techniques
Mass Spectrometry
Intact protein analysis (Q-TOF MS) confirms this compound’s molecular weight (32,457 Da) and isoform distribution (abrin-a: 45%, abrin-b: 38%, abrin-c: 17%).
Glycosylation Mapping
MALDI-TOF reveals glycan structures:
Table 3: Glycosylation Site Occupancy
| Site | Glycan Type | Occupancy (%) |
|---|---|---|
| N82 | Paucimannosidic | 92 |
| N110 | Paucimannosidic | 89 |
| N100 | Oligomannosidic | 95 |
| N140 | Xylosylated | 78 |
Challenges in this compound Preparation
Q & A
Q. Q1. How can researchers structurally characterize preproabrin to determine its functional domains for immunotoxin design?
Methodological Answer: Begin with genomic cloning and sequencing to identify the this compound gene structure, focusing on the signal peptide, A-chain (toxic domain), and linker regions. Use bioinformatics tools (e.g., AlphaFold) to predict tertiary structures and validate via X-ray crystallography or cryo-EM. Compare with homologous toxins like ricin to infer functional domains .
Q. Q2. What expression systems are optimal for producing recombinant this compound A-chain, and how can purity be ensured?
Methodological Answer: Use E. coli expression systems (e.g., BL21(DE3)) with codon optimization for eukaryotic toxin genes. Employ affinity tags (His-tag) for purification via Ni-NTA chromatography. Validate purity using SDS-PAGE (>95%) and confirm activity via in vitro translation inhibition assays .
Advanced Research Questions
Q. Q3. How can researchers mitigate this compound’s immunogenicity and nonspecific toxicity in therapeutic applications?
Methodological Answer: Conjugate the A-chain to monoclonal antibodies (e.g., anti-CD22) to target cancer cells selectively. Use PEGylation or site-specific mutagenesis (e.g., replacing surface-exposed lysines) to reduce immunogenicity. Validate via in vivo pharmacokinetic studies in murine models, monitoring serum half-life and antibody-neutralization responses .
Example Experimental Design:
| Step | Method | Outcome Metric |
|---|---|---|
| Conjugation | Chemical crosslinking (SPDP) | Binding efficiency (HPLC analysis) |
| Toxicity Test | IC50 in cancer vs. normal cells | Selectivity ratio (≥10:1) |
| In Vivo PK | Radiolabeled tracking in rats | Half-life extension (PEG vs. wild-type) |
Q. Q4. What experimental strategies resolve contradictions in this compound’s intracellular stability across cell lines?
Methodological Answer: Hypothesize that stability varies due to endosomal pH or protease activity. Use pH-sensitive fluorescent probes (e.g., LysoTracker) to monitor endosomal escape. Inhibit proteases (e.g., leupeptin) and compare cytotoxicity via MTT assays. Correlate findings with Western blotting to detect A-chain degradation products .
Q. Q5. How can computational modeling improve the design of this compound-based immunotoxins with enhanced tumor penetration?
Methodological Answer: Develop molecular dynamics (MD) simulations to predict linker flexibility and antibody-antigen binding kinetics. Optimize the antibody-toxin ratio using in silico docking (AutoDock Vina). Validate with 3D tumor spheroid assays, measuring penetration depth via confocal microscopy .
Q. Q6. What statistical approaches are critical for analyzing dose-response data in this compound toxicity studies?
Methodological Answer: Apply the Weil (1952) method for calculating LD50/ED50, using probit or logit regression to model nonlinear responses. Validate with Hill slope analysis and compare AIC values to select the best-fit model. Report 95% confidence intervals to address variability in in vivo replicates .
Q. Key Distinctions
- Basic vs. Advanced: Basic questions focus on structural/functional characterization (Q1–Q2), while advanced questions address therapeutic optimization and mechanistic contradictions (Q3–Q6).
- Methodological Rigor: Answers integrate wet-lab (e.g., cloning, conjugation) and dry-lab (e.g., MD simulations, bioinformatics) approaches, referencing primary studies on this compound and experimental design frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
